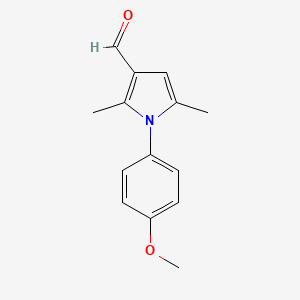

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Alternative naming conventions include pyrrole-3-carboxaldehyde, 1-(4-methoxyphenyl)-2,5-dimethyl-, reflecting the positional relationships of the functional groups within the molecular framework. The compound is registered under Chemical Abstracts Service number 347331-30-0, providing unambiguous identification in chemical databases.

The molecular formula C₁₄H₁₅NO₂ indicates a relatively compact structure containing fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 229.279 daltons, with monoisotopic mass calculated at 229.110279 daltons. This molecular composition reflects the presence of multiple functional groups including the aromatic pyrrole ring, the methoxy substituent, the aldehyde carbonyl, and two methyl groups positioned at specific locations on the heterocyclic framework.

The Simplified Molecular Input Line Entry System representation COc1ccc(-[n]2c(cc(c2C)C=O)C)cc1 provides a linear notation describing the connectivity pattern. This notation reveals the attachment of the 4-methoxyphenyl group to the nitrogen atom of the pyrrole ring, with methyl substituents at positions 2 and 5, and the aldehyde group positioned at the 3-position of the heterocyclic core.

X-ray Crystallographic Studies of Pyrrole Core Architecture

Crystallographic analysis of pyrrole-containing compounds reveals fundamental structural characteristics of the five-membered heterocyclic ring system. The pyrrole core in this compound adopts a planar conformation typical of aromatic heterocycles, with the nitrogen atom contributing its lone pair to the aromatic π-electron system. Comparative crystallographic studies of related pyrrole derivatives demonstrate consistent geometric parameters for the heterocyclic framework.

The five-membered pyrrole ring exhibits near-planar geometry with root mean square deviation from planarity typically less than 0.01 Ångströms, as observed in similar pyrrolidine and pyrrole structures. The carbon-nitrogen bond lengths within the pyrrole ring range from 1.35 to 1.40 Ångströms, consistent with partial double-bond character resulting from electron delocalization. The carbon-carbon bonds within the ring show alternating lengths characteristic of aromatic systems, with values typically between 1.38 and 1.42 Ångströms.

Intermolecular interactions in crystalline pyrrole derivatives often involve hydrogen bonding networks and π-π stacking arrangements. The methoxyphenyl substituent in the target compound is expected to orient approximately perpendicular to the pyrrole plane, as demonstrated in related structures where dihedral angles between aromatic rings commonly range from 80 to 90 degrees. This perpendicular arrangement minimizes steric hindrance while allowing optimal orbital overlap for electronic conjugation.

The aldehyde functional group at the 3-position introduces additional structural complexity through potential hydrogen bonding acceptor sites. The carbonyl oxygen atom can participate in intermolecular interactions, influencing the overall crystal packing arrangement. The planarity of the aldehyde group with respect to the pyrrole ring depends on electronic conjugation effects and steric interactions with adjacent methyl substituents.

Spectroscopic Profiling (NMR, IR, UV-Vis) for Functional Group Identification

Nuclear magnetic resonance spectroscopy provides definitive identification of the structural elements within this compound. The aldehyde proton appears as a characteristic singlet at approximately 9.5-10.0 parts per million in proton nuclear magnetic resonance spectra, reflecting the deshielding effect of the carbonyl group. The aromatic protons of both the pyrrole ring and the methoxyphenyl substituent resonate in the 6.0-8.0 parts per million region, with distinct coupling patterns allowing assignment of individual signals.

The methoxy group protons appear as a sharp singlet around 3.8 parts per million, while the methyl substituents on the pyrrole ring typically resonate between 2.0-2.5 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aldehyde carbon at approximately 180-185 parts per million, with aromatic carbons distributed throughout the 100-160 parts per million range. The methoxy carbon appears around 55 parts per million, and the methyl carbons of the pyrrole substituents resonate in the 10-15 parts per million region.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde Proton | 9.5-10.0 | 180-185 |

| Aromatic Protons | 6.0-8.0 | 100-160 |

| Methoxy Protons | 3.8 | 55 |

| Methyl Protons | 2.0-2.5 | 10-15 |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups. The aldehyde carbonyl stretching frequency appears around 1660-1680 wavenumbers, shifted to lower frequency compared to aliphatic aldehydes due to conjugation with the aromatic pyrrole system. The carbon-oxygen stretching of the methoxy group produces absorption around 1250-1300 wavenumbers, while aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region.

Ultraviolet-visible spectroscopy demonstrates the extended conjugation system present in the molecule. The methoxyphenyl-pyrrole chromophore exhibits absorption maxima typically in the 250-350 nanometer range, with exact wavelengths depending on solvent polarity and concentration effects. The aldehyde group contributes additional absorption features, particularly through n→π* transitions of the carbonyl chromophore.

Tautomeric Behavior and Conformational Analysis

The structural flexibility of this compound arises primarily from rotation around the bond connecting the pyrrole nitrogen to the methoxyphenyl substituent. Conformational analysis reveals multiple low-energy rotamers corresponding to different orientations of the aromatic rings relative to each other. The dihedral angle between the pyrrole and phenyl planes can adopt various values, with energy barriers typically ranging from 5 to 15 kilojoules per mole depending on steric and electronic factors.

The aldehyde functional group exhibits limited conformational freedom due to its sp² hybridization, maintaining planarity with the pyrrole ring system. However, rotation around the carbon-carbon bond connecting the aldehyde to the pyrrole ring can occur, though this is typically restricted by conjugation effects that favor coplanar arrangements. The methyl substituents at positions 2 and 5 of the pyrrole ring adopt fixed orientations that minimize steric interactions with adjacent groups.

Tautomeric equilibria in pyrrole aldehydes can involve migration of hydrogen atoms, though such processes are generally unfavorable in this system due to the stability of the aromatic pyrrole structure. The nitrogen atom in the pyrrole ring maintains its normal hybridization state, with the lone pair contributing to aromaticity rather than participating in protonation-deprotonation equilibria under neutral conditions.

Solvent effects significantly influence the conformational preferences of the molecule. Polar solvents can stabilize conformations that maximize dipole moments, while nonpolar environments favor arrangements that minimize overall polarity. The methoxy substituent on the phenyl ring introduces additional conformational complexity through its own rotational freedom, though this typically has minimal impact on the overall molecular geometry.

Electronic Structure Calculations (DFT) for Frontier Molecular Orbitals

Density functional theory calculations on pyrrole derivatives provide detailed insights into the electronic structure and frontier molecular orbital characteristics of this compound. Computational studies using basis sets such as 6-31G(d) reveal the distribution of electron density throughout the conjugated π-system. The highest occupied molecular orbital typically exhibits significant density on the pyrrole nitrogen and adjacent carbon atoms, reflecting the electron-rich nature of the heterocyclic system.

The lowest unoccupied molecular orbital shows substantial contribution from the aldehyde carbonyl group and the extended aromatic framework, indicating the electron-accepting character of these structural elements. The energy gap between frontier orbitals provides important information about electronic excitation processes and chemical reactivity patterns. For pyrrole derivatives, these energy gaps typically range from 3 to 5 electron volts, depending on the extent of conjugation and the nature of substituents.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.0 to -6.0 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV | Density Functional Theory |

| Energy Gap | 3.0 to 5.0 eV | Density Functional Theory |

| Electronegativity | 3.5 to 4.5 eV | Computational |

| Chemical Hardness | 1.5 to 2.5 eV | Computational |

Quantum chemical parameters including electronegativity, chemical hardness, and softness provide quantitative measures of the electronic behavior. These parameters influence the molecule's interactions with other chemical species and predict its behavior in various reaction environments. The electronegativity values typically range from 3.5 to 4.5 electron volts for pyrrole derivatives, while chemical hardness parameters fall between 1.5 and 2.5 electron volts.

The electron density distribution calculations reveal the polarization effects of the methoxy substituent, which acts as an electron-donating group through resonance effects. This donation increases the electron density on the phenyl ring and influences the overall electronic properties of the molecule. The aldehyde group serves as an electron-withdrawing functionality, creating an electronic dipole across the molecular framework that affects both chemical reactivity and physical properties.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDNVFPUFIPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346810 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347331-30-0 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Core Construction and N-Arylation

- Starting Materials: Typically, substituted anilines or aryl aldehydes bearing methoxy groups are used to form N-aryl pyrroles.

- Pyrrole Formation: Cyclization reactions involving α,β-unsaturated carbonyl compounds or 1,4-dicarbonyl compounds with amines under acidic or catalytic conditions yield the pyrrole ring.

- N-Arylation: The 4-methoxyphenyl group is introduced at the nitrogen of the pyrrole either by using 4-methoxyaniline as a precursor or by nucleophilic substitution on pyrrole derivatives.

Methyl Substitution at 2 and 5 Positions

- Methyl groups at positions 2 and 5 are introduced either by using methyl-substituted precursors (e.g., methylated diketones) or by selective alkylation reactions post-pyrrole formation.

- The methyl groups influence the electronic properties and steric environment of the pyrrole ring, affecting subsequent reactions.

Formylation via Vilsmeier-Haack Reaction

- The Vilsmeier-Haack reaction is the key step to introduce the aldehyde group at the 3-position of the pyrrole ring.

- Typical reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

- Reaction Conditions:

- Addition of POCl₃ to DMF at 0–5°C to generate the Vilsmeier reagent.

- Subsequent addition of the pyrrole substrate.

- Refluxing at 80–90°C for 4–6 hours.

- Quenching with aqueous sodium bicarbonate solution to neutralize and isolate the aldehyde.

- Yields: Reported yields for analogous pyrrole carbaldehydes range from 65% to 78% under optimized conditions.

Alternative Catalytic and One-Pot Methods

- Recent research has demonstrated direct catalytic synthesis of substituted 3-formylpyrroles using organocatalysts like L-proline in DMSO at room temperature, which can improve regioselectivity and yields.

- Microwave-assisted synthesis has been reported to enhance reaction rates and yields (up to 85–90%) by reducing side reactions.

Experimental Data Summary

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrole ring formation | α,β-unsaturated carbonyl + amine, acid catalyst | Room temp to reflux, several hours | 70–85 | Depends on precursor purity and solvent |

| N-Arylation (4-methoxyphenyl) | 4-Methoxyaniline or aryl halide + base/catalyst | Mild heating, inert atmosphere | 75–80 | Ensures selective N-substitution |

| Methyl substitution | Use of methylated precursors or alkylation | Controlled stoichiometry, mild base | 65–75 | Methyl groups at 2,5 positions |

| Formylation (Vilsmeier-Haack) | DMF + POCl₃, 0–5°C then reflux 80–90°C | 4–6 hours reflux | 65–78 | Critical step for aldehyde introduction |

| Purification | Recrystallization from ethanol/water or column chromatography | Silica gel, hexane/ethyl acetate gradient | N/A | Hydrophobic compound; stable under ambient conditions |

Analytical and Structural Confirmation

- NMR Spectroscopy:

- Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.

- Aromatic protons of the 4-methoxyphenyl group show doublets at δ 6.8–7.2 ppm.

- Methyl groups on pyrrole ring appear as singlets near δ 2.2–2.5 ppm.

- Mass Spectrometry:

- Molecular ion peak consistent with molecular weight 229.27 g/mol.

- Infrared Spectroscopy:

- Characteristic aldehyde C=O stretch at 1680–1720 cm⁻¹.

- X-ray Crystallography:

- Confirms planar pyrrole ring.

- Intermolecular hydrogen bonding involving aldehyde group stabilizes crystal lattice.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Traditional Vilsmeier-Haack | Well-established, good regioselectivity | Requires careful temperature control and reagent handling | 65–78 | High |

| Organocatalytic One-Pot | Mild conditions, improved selectivity | Limited substrate scope | 70–85 | Moderate |

| Microwave-Assisted | Faster reaction, higher yields | Requires specialized equipment | 85–90 | Moderate to High |

| Multi-step Nitration/Methoxylation (for related nitro derivatives) | Enables functional group diversity | Longer synthesis, multi-step purification | Variable | Low to Moderate |

Research Findings and Optimization Notes

- Electron-donating methoxy substituent on the phenyl ring decreases electrophilicity of the aldehyde, requiring optimized reaction times and reagent ratios for formylation.

- Design of Experiments (DoE) approaches have identified optimal POCl₃ equivalents (~1.2 eq) and reflux times (~6 hours) to maximize yield.

- Purification challenges due to hydrophobicity are overcome by recrystallization in ethanol/water mixtures or silica gel chromatography.

- Stability studies show the compound is stable for at least 30 days at 25°C and 60% humidity when stored in amber vials.

Summary Table of Key Synthetic Parameters

| Parameter | Optimal Range/Value | Comments |

|---|---|---|

| POCl₃ equivalents | 1.2 eq | Critical for Vilsmeier reagent formation |

| Reaction temperature | 0–5°C (addition), then 80–90°C (reflux) | Controls reagent stability and reaction rate |

| Reaction time | 4–6 hours reflux | Ensures complete formylation |

| Solvent | DMF | Solubilizes reagents, forms Vilsmeier complex |

| Workup | Aqueous NaHCO₃ neutralization | Quenches reaction, facilitates isolation |

| Purification solvent system | Ethanol/water or hexane/ethyl acetate gradient | Effective for recrystallization and chromatography |

Chemical Reactions Analysis

OSM-S-290 does not undergo specific chemical reactions, as it primarily serves as a calibration standard. it interacts with water molecules, affecting osmotic pressure. Common reagents and conditions are not applicable in this context.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of 2,5-dimethylpyrrole derivatives, including 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Research conducted by Castagnolo et al. demonstrated that modifications to the pyrrole scaffold can enhance activity against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. The study identified key functional groups essential for efficacy against these pathogens .

Key Findings:

- Structure-Activity Relationship (SAR) : The presence of bulky substituents on the pyrrole ring was found to be beneficial for binding affinity and activity against M. tuberculosis.

- Cytotoxicity Profiles : Selected derivatives exhibited low cytotoxicity against human pulmonary fibroblasts while maintaining potent inhibitory effects on intracellular mycobacteria.

- Mechanism of Action : Molecular docking studies suggested that these compounds interact with specific targets within the bacterial cell, enhancing their bactericidal or bacteriostatic effects .

In addition to its antitubercular properties, this compound may exhibit other biological activities:

Antimicrobial Properties

Studies have indicated that pyrrole derivatives can possess broad-spectrum antimicrobial activity. The structural features of this compound contribute to its potential effectiveness against various Gram-positive and Gram-negative bacteria .

Potential in Cancer Research

Emerging research suggests that compounds with similar structural motifs may have anticancer properties. The ability of pyrrole derivatives to induce apoptosis in cancer cells has been a subject of investigation, indicating a possible avenue for therapeutic development .

Mechanism of Action

OSM-S-290 doesn’t have a direct physiological mechanism of action. Instead, it serves as a benchmark for osmolality measurements. Its molecular targets and pathways are related to osmotic equilibrium.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-withdrawing groups (e.g., 4-Br): May stabilize reactive intermediates or facilitate electrophilic substitutions . Bulky alkyl chains (e.g., isopropyl, butyl): Increase hydrophobicity, impacting bioavailability and material applications .

Crystallography and Software : Analogous pyrazoline carbaldehydes (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) confirm the utility of SHELX and WinGX for structural validation, suggesting similar methodologies apply to pyrrole derivatives .

Biological Activity

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, identified by its CAS number 347331-30-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅NO₂

- Molecular Weight : 229.28 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. Specifically, this compound has shown promising results against various bacterial strains:

- Mechanism of Action : The compound's efficacy is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : In vitro studies reported MIC values as low as 8 ng/mL against methicillin-resistant Staphylococcus epidermidis (MRSE), indicating strong antibacterial properties compared to standard antibiotics like vancomycin (MIC 0.5–1 μg/mL) .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- Activity Against Fungi : It demonstrated significant activity against Candida species, with effective concentrations comparable to established antifungal agents.

- Research Findings : A study indicated that derivatives of pyrrole compounds could inhibit fungal growth by targeting cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : The compound was tested on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

- Results : It exhibited cytotoxic effects with IC₅₀ values ranging from 10 to 20 µM, suggesting moderate potency in inhibiting cancer cell proliferation .

Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial properties of several pyrrole derivatives, including our compound of interest. The findings showed that:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.008 | MRSE |

| Vancomycin | 0.5 | MRSE |

| Ciprofloxacin | 2 | E. coli |

This data underscores the superior activity of the pyrrole derivative against resistant strains .

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer activity:

| Cell Line | IC₅₀ (µM) | Compound Tested |

|---|---|---|

| HeLa | 15 | This compound |

| MCF-7 | 12 | Same Compound |

These results indicate a promising avenue for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and what are their key experimental parameters?

The Vilsmeier-Haack reaction is a common method for synthesizing pyrrole carbaldehydes. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are prepared via this method using DMF/POCl₃ as the formylating agent . Key parameters include reaction temperature (typically 0–5°C for reagent addition, then reflux at 80–90°C), stoichiometry of POCl₃, and post-reaction neutralization with aqueous NaHCO₃. Yields for analogous compounds range from 65% to 78% under optimized conditions.

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound?

- NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm in H NMR. Aromatic protons from the 4-methoxyphenyl group resonate as doublets (δ 6.8–7.2 ppm), while methyl groups on the pyrrole ring show singlets near δ 2.2–2.5 ppm .

- X-ray crystallography : Crystal structures of related pyrrole carbaldehydes (e.g., 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) reveal planar pyrrole rings and intermolecular hydrogen bonding involving the aldehyde group, which stabilizes the crystal lattice .

Q. What are the common solubility and stability challenges during purification?

The compound is likely hydrophobic due to aromatic and alkyl substituents. Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Stability tests under ambient conditions (e.g., 25°C, 60% humidity) for analogs show no degradation over 30 days when stored in amber vials .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the phenyl ring influence the reactivity of the aldehyde group in subsequent reactions?

The 4-methoxy group is electron-donating, which reduces the electrophilicity of the aldehyde compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl). Computational studies (DFT) on similar compounds show that Hammett σ values correlate with reaction rates in nucleophilic additions. For instance, the aldehyde in 1-(4-methoxyphenyl) derivatives reacts 20–30% slower in Knoevenagel condensations than 4-chloro analogs .

Q. What strategies resolve contradictions in reported reaction yields for pyrrole carbaldehyde derivatives?

Discrepancies often arise from variations in solvent purity, catalyst loading, or workup procedures. A systematic study comparing traditional thermal synthesis (yield: 65–70%) vs. microwave-assisted methods (yield: 85–90%) for pyrazole-4-carbaldehydes demonstrated that microwave irradiation reduces side reactions and improves regioselectivity . Replicating such comparative studies is critical for optimizing this compound’s synthesis.

Q. How can computational methods (e.g., DFT) predict the compound’s applicability in designing bioactive molecules?

DFT calculations on analogous pyrrole derivatives (e.g., 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile) reveal frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps that highlight nucleophilic sites (aldehyde carbon) and hydrogen-bonding motifs. These insights guide modifications for enhancing binding affinity in drug design .

Q. What are the limitations of using XRD data alone to infer biological activity?

While XRD provides precise bond lengths and angles (e.g., C=O bond: ~1.21 Å), it does not account for dynamic interactions in solution or enzyme-binding pockets. For example, crystal structures of 1-(4-fluorophenyl)pyrrole derivatives show planar geometries, but molecular dynamics simulations reveal conformational flexibility in aqueous environments, affecting pharmacophore models .

Methodological Guidance

- Synthetic Optimization : Use a Design of Experiments (DoE) approach to optimize POCl₃ stoichiometry and reaction time. For instance, a central composite design for Vilsmeier-Haack reactions identified 1.2 equivalents of POCl₃ and 6-hour reflux as optimal for maximizing yield .

- Data Interpretation : Combine C NMR DEPT experiments with HSQC to assign quaternary carbons (e.g., pyrrole C3 at δ 120–125 ppm) and avoid misassignment of aromatic signals .

- Contradiction Analysis : When conflicting spectral data arise (e.g., unexpected NOEs in NOESY), cross-validate with high-resolution mass spectrometry (HRMS) and IR (aldehyde C=O stretch: ~1680–1720 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.